![molecular formula C15H17N3O2 B2604959 9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303792-40-7](/img/structure/B2604959.png)

9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

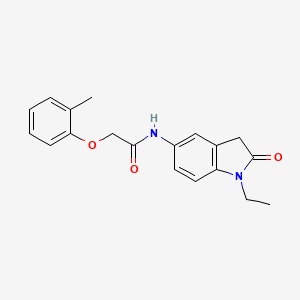

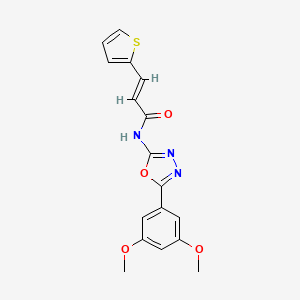

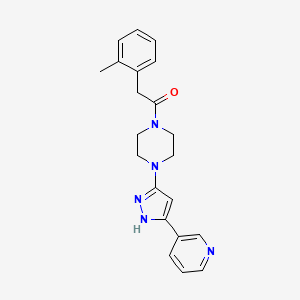

“9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C15H18N4O2. It has a molecular weight of 286.33 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N4O2/c1-11-4-3-5-19-13(11)16-14(12(10-20)15(19)21)18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 419.3±55.0 °C at 760 mmHg, and a flash point of 207.4±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Synthetic Chemistry Applications

Development of Unnatural Hydrophobic Base Pairs : Research involving similar pyrimidine derivatives has shown potential in developing unnatural hydrophobic base pairs for DNA. For instance, the study on pyrrole-2-carbaldehyde (Pa) pairing with a structurally related compound, 9-methylimidazo[(4,5)-b]pyridine (Q), illustrates the potential of these compounds in expanding the genetic alphabet by forming specific selectivity in replication processes. The structurally unique base provides valuable information for the development of unnatural base pairs toward the expansion of the genetic alphabet (Mitsui et al., 2003).

Condensation Reactions for Heterocyclic Compounds : The synthesis of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde 1 with isonicotinic acid hydrazide (INH) showcases the compound's role in creating heterocyclic compounds. This application is relevant to pharmaceutical chemistry and materials science, providing insights into the synthesis of complex molecules (Afzal et al., 2012).

Pharmacological Research

- Anticancer and Antiviral Drug Intermediates : The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a new aqueous solubility aldehyde, as an important intermediate for small molecule anticancer drugs, underscores the potential pharmaceutical applications of related compounds. These intermediates are crucial in developing new therapeutics, highlighting the relevance of such compounds in drug synthesis and design (Wang et al., 2017).

Materials Science

- Self-Assembly and Hydrogen Bonding : Compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde demonstrate the capacity for self-assembly and hydrogen bonding, a crucial aspect in materials science for creating ordered structures. These properties are instrumental in designing novel materials with specific functions, including sensors, catalysts, and electronic devices (Low et al., 2007).

Mechanism of Action

Properties

IUPAC Name |

9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-11-6-5-9-18-13(11)16-14(12(10-19)15(18)20)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOZEXLUWLVZRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2604883.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)

![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)